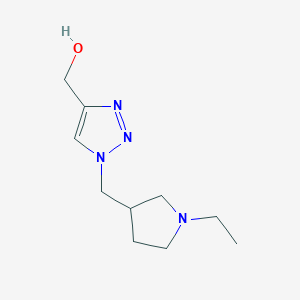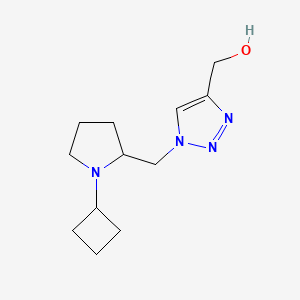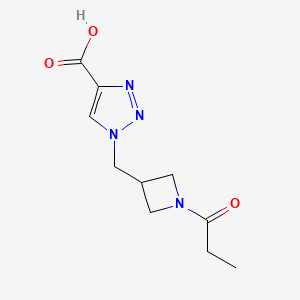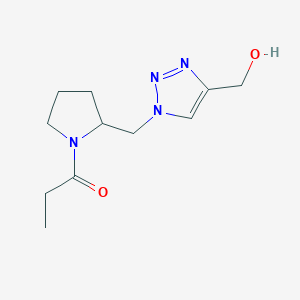![molecular formula C8H8N4 B1482147 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 2098013-40-0](/img/structure/B1482147.png)
1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Vue d'ensemble
Description
1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a compound that belongs to the class of molecules known as 1H-imidazo[1,2-b]pyrazoles . This class of molecules has attracted attention due to their diverse and useful bioactivities, including antimicrobial, anti-cancer, and anti-inflammatory properties . The 1H-imidazo[1,2-b]pyrazole scaffold can be selectively functionalized using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .
Synthesis Analysis
The synthesis of 1H-imidazo[1,2-b]pyrazoles involves a selective bromination with N-bromosuccinimide (NBS) in acetonitrile . This is followed by a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . These functionalization methods were used in the synthesis of an isostere of the indolyl drug pruvanserin .Molecular Structure Analysis
The molecular structure of 1H-imidazo[1,2-b]pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis
The chemical reactions involving 1H-imidazo[1,2-b]pyrazoles include a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . These reactions are followed by trapping reactions with various electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-imidazo[1,2-b]pyrazoles are influenced by their molecular structure. They are considered potential non-classical isosteres of indole . The search for new indole replacements is mainly motivated by their often low solubility and metabolic stability .Applications De Recherche Scientifique
Synthesis and Biological Activities
1,6-Dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile and its derivatives have been extensively studied for their synthetic pathways and potential biological activities. Research demonstrates their synthesis through various chemical reactions, highlighting their versatility in organic chemistry. For instance, derivatives of this compound have been synthesized and evaluated for their antioxidant and antimicrobial activities. The compounds displayed significant activity against bacteria such as Staphylococcus aureus, Salmonella typhimurium, and the fungus Candida albicans. The study also involved quantitative structure–activity relationships and molecular docking to investigate the activities further, revealing a high correlation between predicted and actual activities based on molecular descriptors (Bassyouni et al., 2012).
Novel Synthesis Approaches
Another strand of research focuses on developing novel synthetic routes for this compound and its derivatives, emphasizing the efficiency and yield of these processes. For example, new 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitriles have been synthesized in good yields via cyclocondensation reactions, showcasing the adaptability of this compound to various synthetic modifications and the potential for generating a wide array of derivatives with diverse biological activities (Khalafy et al., 2014).
Chemical Reactivity and Compound Diversity
Further studies have explored the reactivity of this compound towards different nucleophiles, leading to the synthesis of novel pyrazolo[1,5-a]pyrimidine, benzo[4,5]imidazo[1,2-a]pyrimidine, and other heterocyclic compounds. This research not only expands the chemical space of this compound derivatives but also opens up new pathways for the discovery of compounds with potential therapeutic applications (Abdel-Khalik et al., 2008).
Mécanisme D'action
Target of Action
Imidazole-containing compounds have been known to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of imidazole derivatives .
Orientations Futures
The future directions for research on 1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile and similar compounds could involve further exploration of their bioactivities and potential applications in pharmaceutical, agrochemical, and material science applications . Additionally, the development of new synthesis methods and the study of less common heterocyclic ring systems may yield new physicochemical and medicinal properties .
Analyse Biochimique
Biochemical Properties
1,6-Dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, thereby altering the downstream effects on gene expression . Additionally, this compound can affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding often involves interactions with the active sites of enzymes, resulting in changes in enzyme activity . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the overall metabolic flux and metabolite levels . The compound’s role in these pathways often involves inhibition of key enzymes, leading to changes in the production and utilization of metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall efficacy and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, influencing its overall biochemical and pharmacological properties .
Propriétés
IUPAC Name |
1,6-dimethylimidazo[1,2-b]pyrazole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-6-7(5-9)8-11(2)3-4-12(8)10-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKHMIXUGLTNAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















